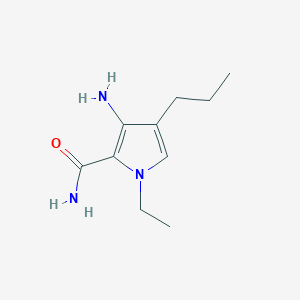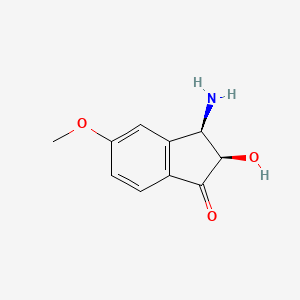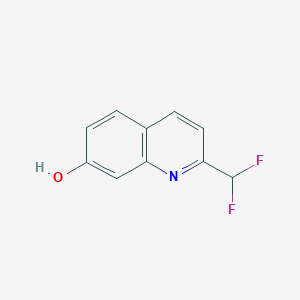
2-(Difluoromethyl)quinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative with the molecular formula C10H7F2NO. This compound is part of the broader class of fluorinated heterocyclic compounds, which are known for their unique chemical properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)quinolin-7-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This method is transition metal-free and involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method involves the use of classical synthesis protocols such as the Friedländer synthesis, which is widely used for constructing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
科学研究应用
2-(Difluoromethyl)quinolin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
作用机制
The mechanism of action of 2-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, the compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall biological activity .
相似化合物的比较
2-(Difluoromethyl)quinolin-7-ol can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoroquinoline: Known for its antibacterial properties.
8-Hydroxyquinoline: Used in the production of metal complexes that emit light.
Quinoline-8-thiol: Exhibits unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .
属性
分子式 |
C10H7F2NO |
|---|---|
分子量 |
195.16 g/mol |
IUPAC 名称 |
2-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-4-2-6-1-3-7(14)5-9(6)13-8/h1-5,10,14H |
InChI 键 |
KWCXHPFTRHPCJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




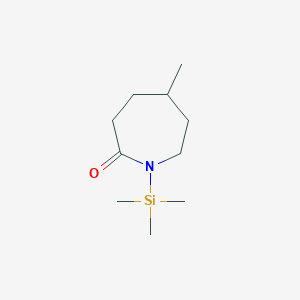

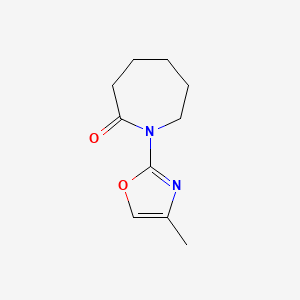

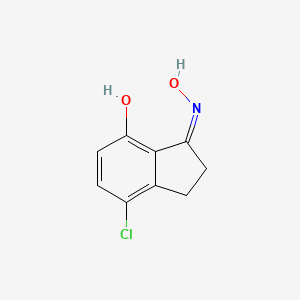
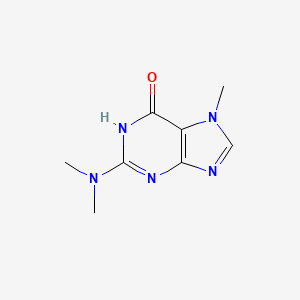

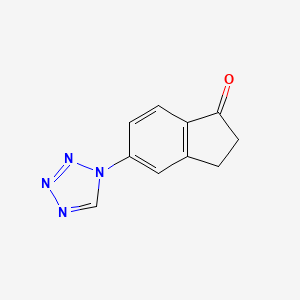
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
